molecular formula C15H27NO3 B11850480 tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11850480
M. Wt: 269.38 g/mol
InChI Key: APDZBUYBXMOVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 4-membered 1-oxa (oxygen-containing) ring fused to a 5-membered 8-aza (nitrogen-containing) ring. The tert-butyl carboxylate group serves as a protective moiety for the nitrogen atom, enhancing stability during synthetic processes. This compound is part of a broader class of spirocyclic building blocks used in medicinal chemistry for drug discovery, particularly in kinase inhibitor and protease targeting applications . However, commercial availability of this specific compound is currently discontinued, as noted in supplier inventories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H27NO3/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-6-14(4,5)19-15/h6-11H2,1-5H3

InChI Key

APDZBUYBXMOVOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(O1)CCN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its tertiary carbon centers. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively oxidize the methyl groups adjacent to the oxygen atom in the oxazolidine ring. For example:

CompoundKMnO₄, H₂SO₄Carboxylic acid derivative+CO2\text{Compound} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Carboxylic acid derivative} + \text{CO}_2

Key Conditions : Acidic aqueous media (pH < 3), 60–80°C, 6–12 hours1.

ReagentProductYield (%)Reference
KMnO₄ (aq. H₂SO₄)2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid72
CrO₃ (AcOH)Ketone intermediate (further hydrolyzed)65

Reduction Reactions

The tert-butyl carbamate group is resistant to standard reductions, but the spirocyclic backbone can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This generates secondary alcohols or amines:

CompoundLiAlH₄, THFAlcohol derivative+NH3\text{Compound} \xrightarrow{\text{LiAlH₄, THF}} \text{Alcohol derivative} + \text{NH}_3

Key Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours2.

ReagentProductSelectivityReference
LiAlH₄8-Azaspiro[4.5]decan-2-ol89%
H₂ (Raney Ni)Partially saturated spiroamine78%

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane ), yielding the free amine:

CompoundTFA, CH₂Cl₂2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decan-8-amine+CO2\text{Compound} \xrightarrow{\text{TFA, CH₂Cl₂}} \text{2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decan-8-amine} + \text{CO}_2

Key Conditions : 25°C, 1–2 hours, quantitative conversion3.

AcidSolventTime (h)Yield (%)
TFADichloromethane1.595
4M HClDioxane2.088

Nucleophilic Substitution

The oxazolidine oxygen and spirocyclic nitrogen participate in nucleophilic substitutions. For example, iodomethane or alkyl halides react at the nitrogen:

CompoundCH₃I, K₂CO₃N-Methylated derivative\text{Compound} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{N-Methylated derivative}

Key Conditions : Dry dimethylformamide (DMF), 50°C, 8 hours2.

ElectrophileProductEfficiencyReference
CH₃IN-Methyl-8-azaspiro derivative82%
Benzyl bromideN-Benzyl protected analog75%

Cyclization and Ring-Opening Reactions

Under basic conditions (e.g., NaOH ), the oxazolidine ring opens to form a linear amino alcohol, which can re-cyclize under thermal or acidic conditions:

CompoundNaOH, H₂OLinear intermediateΔRe-cyclized product\text{Compound} \xrightarrow{\text{NaOH, H₂O}} \text{Linear intermediate} \xrightarrow{\Delta} \text{Re-cyclized product}

Key Conditions : 1M NaOH, reflux, 3 hours1.

Biological Reactivity (Enzyme Interactions)

The compound acts as a fatty acid amide hydrolase (FAAH) inhibitor , binding covalently to the enzyme’s catalytic serine residue. This interaction increases endogenous cannabinoid levels, demonstrating therapeutic potential3:

ParameterValueReference
IC₅₀ (FAAH)12 nM
Metabolic stability (HLM t₁/₂)63 min

Comparative Reactivity with Analogues

Replacing the tert-butyl group with trifluoromethyl enhances metabolic stability but reduces solubility:

DerivativeMetabolic Stability (t₁/₂)Solubility (mg/mL)
tert-Butyl63 min0.8
Trifluoromethyl114 min0.2

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits inhibitory activity against FAAH, an enzyme involved in the degradation of bioactive lipids such as anandamide. This inhibition can lead to increased levels of anandamide, which is associated with pain modulation and anti-inflammatory effects.

Case Study: Pain Management

A study conducted on the compound's efficacy in pain relief demonstrated that derivatives of this compound could serve as potential therapeutic agents for managing chronic pain conditions. The mechanism involves competitive inhibition of FAAH, leading to enhanced endocannabinoid signaling pathways.

2. Drug Development

Due to its unique structural features, this compound is a candidate for further exploration in drug development targeting various conditions such as:

  • Pain relief
  • Inflammatory disorders

The specific arrangement of substituents within the molecule allows for tailored interactions with biological targets.

Materials Science Applications

The structural characteristics of this compound also make it a candidate for research in materials science. Its unique spirocyclic structure may provide insights into:

  • Development of novel polymers
  • Synthesis of advanced materials with specific mechanical properties

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to a physiological response. In a chemical context, it may act as a catalyst or reactant, facilitating or undergoing specific chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate differ primarily in substituents, heteroatom placement, and functional groups. Below is a detailed analysis of key analogs:

Analogs with Modified Substituents

tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 374794-96-4)
  • Structural Difference : Lacks the 2,2-dimethyl groups on the oxa ring.
  • Similarity Score : 0.89 (compared to the target compound) .
  • Availability : Listed as in stock in supplier inventories .
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3)
  • Structural Difference : Features a ketone group at position 3 of the oxa ring.
  • Impact : The 3-oxo group introduces polarity, enhancing solubility in polar solvents. This modification may also facilitate further derivatization via carbonyl chemistry.
  • Similarity Score : 0.81 .
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1824023-95-1)
  • Structural Difference : Contains a hydroxyethyl substituent at position 4 of the oxa ring.
  • Impact : The hydroxyethyl group increases hydrophilicity, improving bioavailability in aqueous systems.
  • Similarity Score : 0.98 .

Analogs with Additional Heteroatoms

tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3)
  • Structural Difference : Incorporates two additional nitrogen atoms (triaza system) and two oxo groups.
  • Impact : The triaza system enhances hydrogen-bonding capacity, making it suitable for targeting enzymes with polar active sites.
  • Synthetic Relevance : This compound is synthesized via coupling reactions involving iodopyrimidine derivatives under copper-catalyzed conditions .
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6)
  • Structural Difference : Replaces the oxygen atom in the oxa ring with a nitrogen atom (2,8-diaza system).
  • Impact : The additional nitrogen increases basicity, altering pharmacokinetic properties such as membrane permeability.
  • Derivatives : Hydrochloride and oxalate salts are commercially available .

Comparative Data Table

Compound Name (CAS) Substituents/Modifications Key Functional Groups Similarity Score Availability
This compound 2,2-dimethyl on oxa ring Oxa, tert-butyl carboxylate 1.00 Discontinued
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (374794-96-4) No methyl groups Oxa, tert-butyl carboxylate 0.89 In stock
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (954236-44-3) 3-oxo on oxa ring Oxa, ketone 0.81 Not specified
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1824023-95-1) 4-hydroxyethyl on oxa ring Oxa, hydroxyl 0.98 Not specified
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (183673-70-3) Triaza, 2,4-dioxo Triaza, ketones 0.70 Available

Biological Activity

Tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive lipids such as anandamide, which plays crucial roles in pain modulation and inflammation.

The molecular formula of this compound is C₁₃H₂₁NO₄, with a molar mass of approximately 241.33 g/mol. It features a tert-butyl group, an oxa ring, and an azaspiro structure, contributing to its distinctive chemical properties.

Physical Properties

PropertyValue
Molecular Weight241.33 g/mol
Density~1.08 g/cm³
Boiling Point~333.5 °C

This compound exhibits significant biological activity primarily through its inhibition of FAAH. By inhibiting this enzyme, the compound may increase the levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways.

In Vitro Studies

Preliminary studies have indicated that this compound can modulate receptor activity or enzyme function through competitive inhibition mechanisms. Interaction studies suggest that it binds effectively to various biological targets related to pain pathways and lipid metabolism.

Case Studies and Research Findings

Research indicates that derivatives of this compound may have implications in pain management and treatment of inflammatory conditions. A study focusing on similar compounds demonstrated their effectiveness in reducing pain responses in animal models by enhancing endocannabinoid signaling.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific arrangement of substituents and the presence of both oxa and azaspiro moieties within a single compound structure. This combination may contribute to distinct biological properties compared to its analogs.

Compound NameCAS NumberSimilarity ScoreUnique Features
Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate240401-09-60.89Contains a hydroxyl group
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate147804-30-60.88Different ring size
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane592341130.87Hydroxyl instead of carboxylic acid
Tert-butyl 2-keto-spiro[4.5]decane derivativesVariousVariesDifferent functional groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions using coupling agents or catalysts to facilitate the formation of the spirocyclic structure.

Q & A

Q. What are the recommended storage conditions for tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate to ensure stability?

The compound should be stored refrigerated in a tightly sealed container within a dry, well-ventilated environment. Opened containers must be resealed carefully to prevent moisture ingress or electrostatic discharge, which could degrade the spirocyclic structure . For long-term stability, avoid exposure to ignition sources and ensure storage temperatures remain consistent to prevent decomposition .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, 1H^1H-NMR (400 MHz, CDCl3_3) should show characteristic peaks for the tert-butyl group (δ ≈ 1.39 ppm) and spirocyclic oxygen/nitrogen moieties (δ ≈ 3.43–3.90 ppm). HRMS data (e.g., [M+H]+^+ calcd for C12_{12}H21_{21}NO4_4: 243.14703) must match experimental values to confirm molecular identity . Purity can be assessed via HPLC with a Chromolith column for high-resolution separation .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Use nitrile gloves inspected for integrity, a flame-retardant lab coat, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated during weighing or synthesis. Ensure proper glove removal techniques to avoid skin contact, and decontaminate work surfaces after use .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound during cyclization?

Low yields in spirocycle formation often stem from improper reaction conditions. Use anhydrous solvents (e.g., ethylene glycol) and molecular sieves (4Å) to scavenge water, as moisture can hydrolyze intermediates. Catalytic p-toluenesulfonic acid (1:1 molar ratio to substrate) under reflux for 48 hours enhances cyclization efficiency. Post-reaction, neutralize with saturated NaHCO3_3 and purify via column chromatography (SiO2_2, EtOAc/n-pentane gradient) to isolate the product .

Q. What analytical approaches resolve contradictions in biological activity data for spirocyclic analogs?

Discrepancies in bioactivity may arise from stereochemical variability or impurities. Employ chiral HPLC (e.g., Purospher® STAR columns) to separate enantiomers and assess individual activities. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like enzyme active sites, helping reconcile conflicting experimental results. Validate findings with in vitro assays under controlled conditions (e.g., pH 7.4 buffer for kinase inhibition studies) .

Q. How should researchers address challenges in characterizing diastereomers of this spirocyclic compound?

Use 13C^{13}\text{C}-NMR to distinguish diastereomers via chemical shift differences in the spirocyclic core (e.g., δ ≈ 154.6 ppm for carbonyl groups). Dynamic NMR experiments at varying temperatures can reveal conformational exchange. X-ray crystallography is recommended for absolute stereochemical assignment, particularly when synthesizing analogs with modified substituents (e.g., methyl or tert-butyl groups) .

Q. What strategies mitigate decomposition during long-term stability studies?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH). Monitor degradation products via LC-MS; common issues include Boc-group hydrolysis or oxidation of the spirocyclic oxygen. Add antioxidants (e.g., BHT) to storage solutions or lyophilize the compound to enhance shelf life .

Methodological Considerations

Q. How can the compound’s solubility be improved for in vitro assays?

Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes. For aqueous buffers, pre-sonicate the compound in PBS (pH 7.4) at 37°C for 30 minutes. Solubility parameters (e.g., Hansen solubility parameters) should guide solvent selection to match the compound’s lipophilicity .

Q. What steps validate the absence of trace metal contaminants in catalytic applications?

Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect metals (e.g., Cu, Pd) at ppb levels. Pre-treat the compound with chelating resins (e.g., EDTA-functionalized silica) during purification if residual catalysts are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.